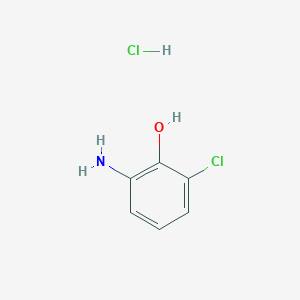
2-Amino-6-chlorophenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-chlorophenol hydrochloride is a chemical compound used in the synthesis of HT2C receptor agonists with high selectivity in functional and binding assays . Its molecular formula is C6H6ClNO .
Molecular Structure Analysis
The molecular weight of 2-Amino-6-chlorophenol hydrochloride is 143.57 . Its SMILES string is OC(C(N)=CC=C1)=C1Cl , and its InChI key is QUIIUKFPLUUSGQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Amino-6-chlorophenol hydrochloride is a solid . It has a molecular weight of 143.57 and a molecular formula of C6H6ClNO .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
2-Amino-6-chlorophenol hydrochloride is involved in various synthesis processes and chemical reactions. Its derivatives are used as intermediates in the preparation of other complex compounds. For instance, optimized synthesis methods are employed to create compounds like methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, where factors like temperature and molar ratio of reactants are meticulously controlled to achieve high yields (Wang Guo-hua, 2008).
Environmental Applications
The compound's derivatives also play a significant role in environmental applications, such as the adsorption of pollutants. Amino-modified hyper-cross-linked resins, for example, have been synthesized for the efficient adsorption of p-chlorophenol from aqueous solutions, indicating the potential of these compounds in water purification and treatment processes (Xiaomei Wang, Hebing Li, Jianhan Huang, 2017).
Photocatalytic Degradation
Research has also delved into the photocatalytic degradation of chlorophenols, exploring the effectiveness of doped titanium dioxide in catalyzing the degradation of chlorophenols under visible light. This indicates a promising avenue for the treatment of pollutants using light-activated processes (J. Lin, K. Sopajaree, Thidarat Jitjanesuwan, Ming-Chun Lu, 2018).
Adsorption Mechanism
Understanding the adsorption mechanism of chlorophenols on materials like graphene oxide has been a research focus, shedding light on the interaction between pollutants and potential adsorbent materials. This research contributes to the development of more efficient methods for removing toxic compounds from the environment (Dongli Wei, Chaofeng Zhao, A. Khan, Lu Sun, Yongfei Ji, Y. Ai, Xiangke Wang, 2019).
Inhibition and Corrosion Studies
2-Amino-6-chlorophenol hydrochloride derivatives have been examined for their corrosion inhibition performances. Density functional theory calculations and molecular dynamics simulations provide insights into their effectiveness against corrosion of metals, demonstrating their potential use in protective coatings (S. Kaya, C. Kaya, Lei Guo, F. Kandemirli, B. Tüzün, İlkay Uğurlu, Loutfy H. Madkour, M. Saracoglu, 2016).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 2-Amino-6-chlorophenol hydrochloride may also interact with various biological targets.
Mode of Action
It is known that benzylic halides, such as 2-amino-6-chlorophenol hydrochloride, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 2-Amino-6-chlorophenol hydrochloride may interact with its targets through a similar mechanism.
Eigenschaften
IUPAC Name |
2-amino-6-chlorophenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3,9H,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRSOEGFBFLXTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126892-07-7 |
Source


|
| Record name | 2-amino-6-chlorophenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,3,3-Trifluoropropyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2607221.png)
![(E)-3-(4-methylsulfonylphenyl)-2-[4-(trifluoromethoxy)phenyl]sulfonylprop-2-enenitrile](/img/structure/B2607222.png)



![6-[[4-(2,5-dimethylphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4-dimethylphenyl)methanesulfonamide](/img/structure/B2607233.png)



![N6-cyclopentyl-N4-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2607240.png)
![2-Imino-3-(4-(trifluoromethoxy)phenyl)hexahydrothieno[3,4-d]thiazole 5,5-dioxide hydrobromide](/img/structure/B2607241.png)